2-アミノ-4,6-ジメチルニコチノニトリル

概要

説明

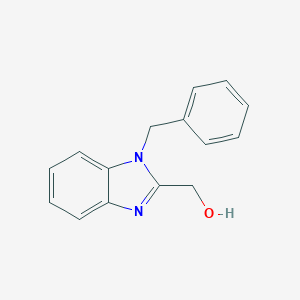

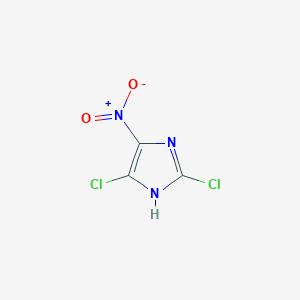

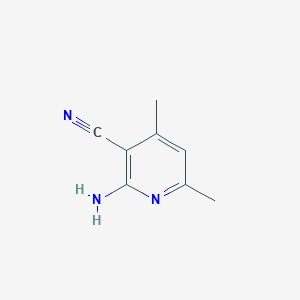

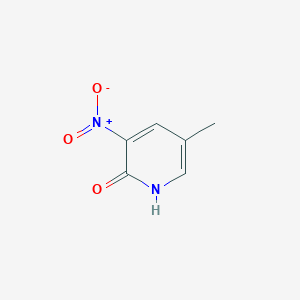

“2-Amino-4,6-dimethylnicotinonitrile” (ADMN) is a synthetic compound with the molecular formula C8H9N3 . It belongs to the family of 2-aminonicotinonitriles and has two methyl groups attached to the aromatic ring. It is not found naturally in the environment.

Synthesis Analysis

ADMN can be synthesized through several methods, such as the Skraup reaction, cyclization of nicotinic acid derivatives, and palladium-catalyzed amination of 2,4-lutidine . These methods have been optimized to produce ADMN in high yields and purity . The synthesized product can be characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of ADMN is C8H9N3 . It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .

Chemical Reactions Analysis

ADMN can be analyzed using a range of analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods such as UV-Vis spectroscopy. These methods have been widely used to determine the purity, concentration, and other physical and chemical characteristics of ADMN.

Physical And Chemical Properties Analysis

ADMN is a yellowish-brown powder that is sparingly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetonitrile. It has a melting point of around 77°C and a boiling point of around 219°C.

科学的研究の応用

抗がん活性

APN誘導体は、乳がん細胞株に対する細胞毒性について調査されています。 特に、化合物3は、一般的に使用されている抗がん剤であるドキソルビシンよりも優れた細胞毒性を示しました . 有望な活性から、研究者らはAPNを潜在的な新規抗がん剤として研究しています。

抗菌性

APNは、さまざまな病原体に対して抗菌活性を示しています。 微生物感染に対する有効性から、それらは医薬品開発のための貴重な候補となっています . 研究者らは、細菌および真菌感染症の治療におけるそれらの可能性を探求し続けています。

PIM-1キナーゼ阻害

特定のAPN誘導体は、PIM-1キナーゼを阻害することにより、抗増殖活性を示します。 このキナーゼは、がん細胞の生存と増殖において重要な役割を果たします。 APNをPIM-1阻害剤として調査することは、新規の標的療法につながる可能性があります .

抗結核活性

APNは、結核菌に対して抗結核活性を示しています。 この発見は、結核治療レジメンにおけるそれらの成分としての可能性を示唆しています .

SIRT1阻害

SIRT1は、老化、DNA修復、ストレス応答などの細胞プロセスに関与する酵素です。 APNはSIRT1に対して阻害活性を示しており、これは加齢関連疾患と長寿に影響を与える可能性があります .

蛍光センサー

APNは蛍光特性を示し、蛍光センサーとして研究されています。 それらは、市販のプローブよりも高い感度で光重合プロセスを監視できます。 研究者らは、特にエポキシドおよびビニルモノマーの光開始におけるカチオン性光重合を加速するために、APNを使用しています .

要約すると、2-アミノ-4,6-ジメチルニコチノニトリルは、がん研究から材料科学まで、さまざまな分野で有望です。 その多面的な用途により、さらなる調査と開発のための興味深い化合物となっています。 🌟

作用機序

Safety and Hazards

ADMN is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

生化学分析

Biochemical Properties

It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the activity of the enzymes or proteins .

Cellular Effects

It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-dimethylnicotinonitrile in animal models have not been extensively studied. It is known that the effects of the compound can vary with different dosages

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

2-amino-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJFVYFSZCMYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282311 | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5468-34-8 | |

| Record name | 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5468-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)